molecular formula C26H37N3O3 B1678154 PA 452

PA 452

Cat. No.: B1678154
M. Wt: 439.6 g/mol
InChI Key: JJUUTJCZMGZJDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with sonication and heating recommended to facilitate the reactions .

Industrial Production Methods

Industrial production of PA 452 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in solid form and stored at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

PA 452 undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as DMSO and ethanol, with temperature and pH carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional oxygen atoms, while reduction reactions may produce reduced derivatives with fewer oxygen atoms .

Scientific Research Applications

PA 452 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the function of retinoic X receptors and their role in various chemical processes.

    Biology: Employed in research on T-helper cell development and the immune response, particularly in understanding the balance between Th1 and Th2 cells.

    Medicine: Investigated for its potential therapeutic applications in diseases where retinoic X receptors play a critical role, such as certain cancers and autoimmune disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting retinoic X receptors .

Mechanism of Action

PA 452 exerts its effects by binding to retinoic X receptors and preventing the activation of these receptors by retinoic acid. This inhibition disrupts the signaling pathways involved in the development and function of T-helper cells, leading to altered immune responses. The molecular targets of this compound include the retinoic X receptor subtypes RXRα, RXRβ, and RXRγ .

Comparison with Similar Compounds

Similar Compounds

    Bexarotene: Another retinoic X receptor antagonist used in the treatment of cutaneous T-cell lymphoma.

    Alitretinoin: A retinoid that targets both retinoic acid receptors and retinoic X receptors, used in the treatment of chronic hand eczema.

    Targretin: A selective retinoic X receptor agonist used in the treatment of cutaneous T-cell lymphoma.

Uniqueness of PA 452

This compound is unique in its high selectivity for retinoic X receptors and its ability to inhibit the effects of retinoic acid on T-helper cell development. This selectivity makes it a valuable tool for studying the specific roles of retinoic X receptors in various biological processes and for developing targeted therapies .

Properties

IUPAC Name

2-[(3-hexoxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-methylamino]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N3O3/c1-7-8-9-10-13-32-22-15-20-19(25(2,3)11-12-26(20,4)5)14-21(22)29(6)24-27-16-18(17-28-24)23(30)31/h14-17H,7-13H2,1-6H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUUTJCZMGZJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C2C(=C1)C(CCC2(C)C)(C)C)N(C)C3=NC=C(C=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PA 452
Reactant of Route 2
Reactant of Route 2
PA 452
Reactant of Route 3
Reactant of Route 3
PA 452
Reactant of Route 4
Reactant of Route 4
PA 452
Reactant of Route 5
Reactant of Route 5
PA 452
Reactant of Route 6
PA 452

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.